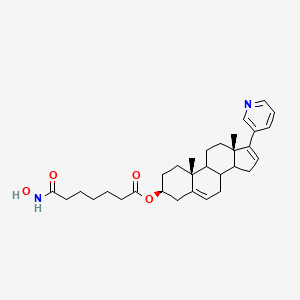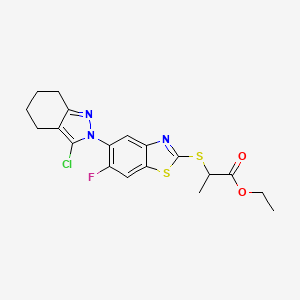
Ppo-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ppo-IN-3, also known as Compound 8ad, is a potent inhibitor of protoporphyrinogen oxidase (PPO). This compound has demonstrated significant post-emergence herbicidal properties, making it suitable for weed management. The compound exhibits a Ki value of 0.67 nanomolar, indicating its high potency as a PPO inhibitor .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ppo-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for PPO inhibitors typically involve the use of organic solvents, catalysts, and controlled reaction temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification through crystallization or chromatography, and rigorous quality control to meet industry standards.
化学反応の分析
Types of Reactions: Ppo-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, potentially modifying its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Ppo-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of protoporphyrinogen oxidase and related enzymatic pathways.
Biology: Investigated for its effects on plant physiology and its potential use in controlling weed growth.
Medicine: Explored for its potential therapeutic applications in diseases where PPO inhibition is beneficial.
Industry: Utilized in the development of herbicides and other agrochemical products.
作用機序
Ppo-IN-3 exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts the production of essential pigments, leading to the death of targeted plants. The molecular targets include the active site of the enzyme, where this compound binds and prevents the normal enzymatic activity .
類似化合物との比較
Trifludimoxazin: Another PPO inhibitor with similar herbicidal properties.
Oxadiazon: A pre-emergence herbicide that also inhibits PPO.
Flumioxazin: A broad-spectrum herbicide targeting PPO.
Uniqueness of Ppo-IN-3: this compound stands out due to its high potency (Ki value of 0.67 nanomolar) and its effectiveness as a post-emergence herbicide. Its unique chemical structure allows for specific binding to the PPO enzyme, making it a valuable tool in weed management and scientific research .
特性
分子式 |
C19H19ClFN3O2S2 |
|---|---|
分子量 |
440.0 g/mol |
IUPAC名 |
ethyl 2-[[5-(3-chloro-4,5,6,7-tetrahydroindazol-2-yl)-6-fluoro-1,3-benzothiazol-2-yl]sulfanyl]propanoate |
InChI |
InChI=1S/C19H19ClFN3O2S2/c1-3-26-18(25)10(2)27-19-22-14-9-15(12(21)8-16(14)28-19)24-17(20)11-6-4-5-7-13(11)23-24/h8-10H,3-7H2,1-2H3 |
InChIキー |
CLTRXHJSZGNTNX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)SC1=NC2=CC(=C(C=C2S1)F)N3C(=C4CCCCC4=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
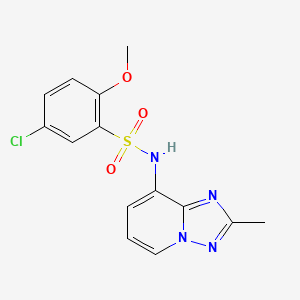
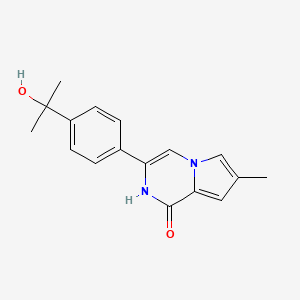
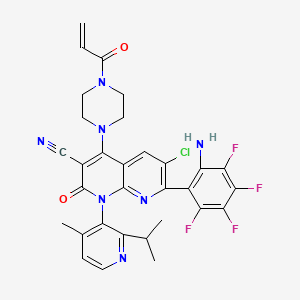
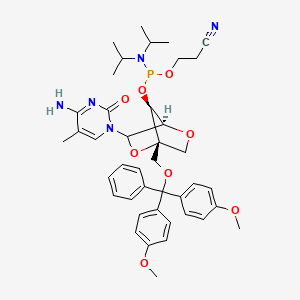



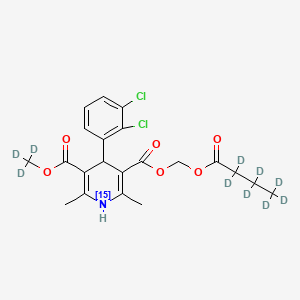
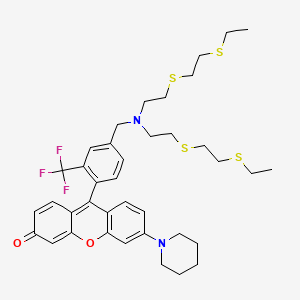
![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)


